

An In-depth Technical Guide to Cyanine5.5 NHS Ester Chloride (TEA)

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Compound of Interest

Compound Name: *Cyanine5.5 NHS ester chloride (TEA)*

Cat. No.: *B15599250*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) NHS ester chloride (TEA) is a reactive, near-infrared (NIR) fluorescent dye widely utilized in biological research for the covalent labeling of biomolecules.^{[1][2]} Its exceptional spectral properties, including high molar extinction coefficient and fluorescence emission in the NIR region (approximately 673 nm excitation and 707 nm emission), make it an ideal probe for applications requiring high sensitivity and deep tissue penetration with minimal background autofluorescence.^[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for biomolecule conjugation, and its applications in cellular and in vivo imaging.

The N-hydroxysuccinimide (NHS) ester functional group enables the dye to readily react with primary amines ($-NH_2$) present on proteins (specifically the ϵ -amino group of lysine residues and the N-terminus), amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds.^[3] The "(TEA)" designation in some commercial products indicates the presence of a triethylammonium salt, which enhances the dye's solubility in organic solvents like DMSO and DMF, facilitating the preparation of stock solutions for labeling reactions.^[4]

Core Properties and Quantitative Data

The utility of Cy5.5 NHS ester is defined by its chemical and spectral characteristics. These properties are crucial for designing and troubleshooting labeling experiments and imaging studies.

Chemical and Physical Properties

Property	Value	References
Molecular Formula	C ₄₄ H ₄₆ ClN ₃ O ₄	[1]
Molecular Weight	716.31 g/mol	[1]
Appearance	Dark blue powder	[1]
Solubility	Soluble in DMSO, DMF, dichloromethane; low solubility in water	[1][5]
Purity	Typically >95% (verified by HPLC-MS and ¹ H NMR)	[5]

Spectral Properties

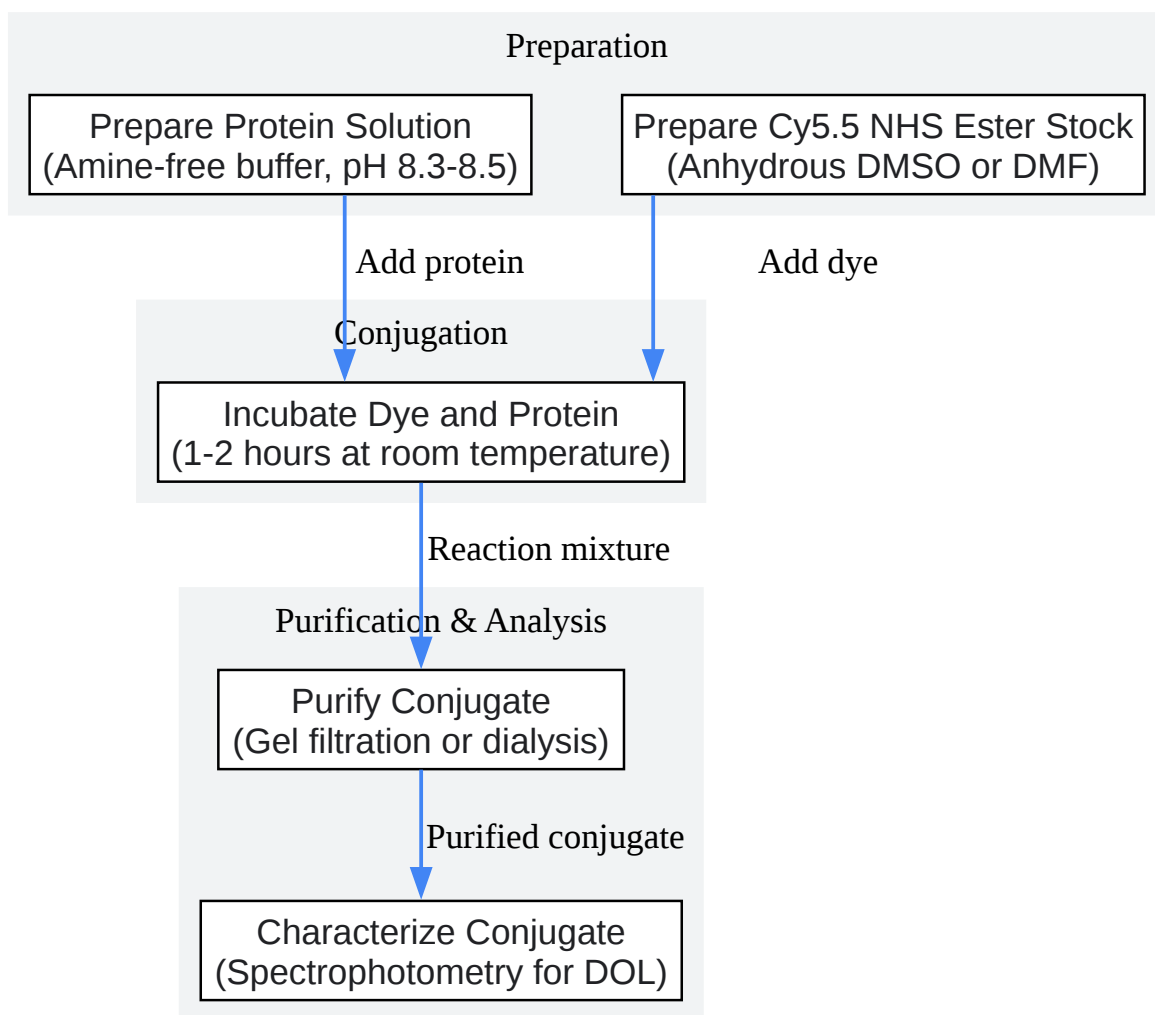
Property	Value	References
Excitation Maximum (λ _{max,ex})	~673 nm	[1][6]
Emission Maximum (λ _{max,em})	~707 nm	[1][6]
Molar Extinction Coefficient (ε)	~209,000 L·mol ⁻¹ ·cm ⁻¹	[1][6]
Fluorescence Quantum Yield (Φ)	~0.2	[1][6]
Correction Factor (CF ₂₈₀)	~0.08	[1]

Experimental Protocols

Successful labeling of biomolecules with Cy5.5 NHS ester requires careful attention to reaction conditions, particularly pH, and subsequent purification of the conjugate.

Biomolecule Labeling Workflow

The general workflow for labeling a protein with Cy5.5 NHS ester involves preparation of the reactants, the conjugation reaction, and purification of the final product.



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General workflow for protein labeling with Cy5.5 NHS ester.

Detailed Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

- Protein of interest (in an amine-free buffer like PBS)
- **Cyanine5.5 NHS ester chloride (TEA)**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3]
- Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[7] Buffers containing primary amines (e.g., Tris, glycine) are not suitable as they will compete in the reaction.[8]
 - Ensure the pH of the protein solution is between 8.3 and 8.5 for optimal labeling efficiency. [3] The reaction is highly pH-dependent; at lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[3]
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
- Perform the Conjugation Reaction:
 - The molar ratio of dye to protein is a critical parameter. A molar excess of 8-10 fold of the dye is a good starting point for mono-labeling.[9] This ratio may need to be optimized to achieve the desired degree of labeling (DOL). Over-labeling can lead to fluorescence quenching and loss of protein function.[10]
 - Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.

- Purify the Conjugate:
 - Separate the labeled protein from unreacted dye and hydrolysis byproducts using a gel filtration column or dialysis against an appropriate buffer (e.g., PBS).

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule and is determined spectrophotometrically.[\[11\]](#)[\[12\]](#)

Procedure:

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of Cy5.5 (~673 nm, $A_{max_}$).
- Calculate the concentration of the dye:
 - $[Dye] (M) = A_{max_} / \epsilon_{dye_}$
- Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
 - $[Protein] (M) = (A_{280} - (A_{max_} \times CF_{280})) / \epsilon_{protein_}$
- Calculate the DOL:
 - $DOL = [Dye] / [Protein]$

Parameter	Symbol	Value for Cy5.5
Molar Extinction Coefficient of Dye	$\epsilon_{dye_}$	~209,000 M ⁻¹ cm ⁻¹
Correction Factor at 280 nm	CF_{280}	~0.08

Applications in Research

The favorable spectral properties of Cy5.5 make it a powerful tool for various research applications, particularly in fluorescence microscopy and in vivo imaging.

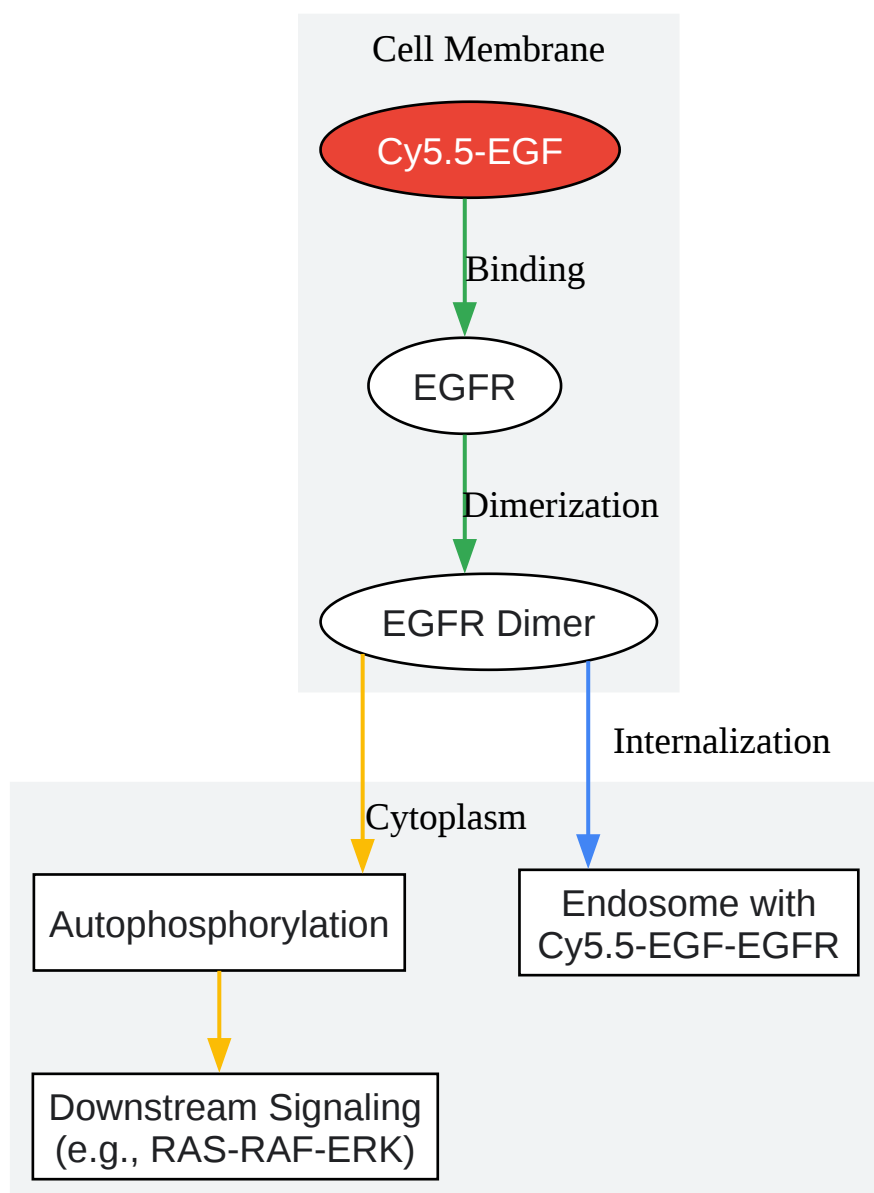
Studying Receptor-Mediated Endocytosis

Cy5.5-labeled ligands are frequently used to study the dynamics of receptor signaling and internalization. A common example is the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[\[13\]](#)[\[14\]](#)

Experimental Workflow:

- Labeling: EGF is labeled with Cy5.5 NHS ester.
- Cell Treatment: Cells expressing EGFR are incubated with the Cy5.5-EGF conjugate.
- Imaging: Live-cell imaging is used to track the binding of Cy5.5-EGF to EGFR on the cell surface and its subsequent internalization.
- Analysis: The fluorescence signal is monitored over time to quantify the rate of endocytosis and intracellular trafficking of the receptor-ligand complex.

The following diagram illustrates the key steps in EGFR signaling and internalization that can be visualized using a Cy5.5-labeled ligand.



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EGFR signaling and internalization tracked with Cy5.5-EGF.

In Vivo Imaging

The emission of Cy5.5 in the near-infrared window allows for deep tissue imaging with reduced scattering and absorption by endogenous molecules like hemoglobin and water. This makes Cy5.5-labeled probes highly suitable for non-invasive in vivo imaging to:

- Track the biodistribution of drugs and nanoparticles.

- Visualize tumors by labeling targeted antibodies or peptides.
- Monitor inflammatory processes.

Conclusion

Cyanine5.5 NHS ester chloride (TEA) is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its robust chemistry, coupled with its advantageous spectral properties in the near-infrared range, enables a wide array of applications from fundamental cell biology to preclinical in vivo imaging. By following optimized protocols for conjugation and purification, researchers can generate highly sensitive probes to investigate complex biological processes with high clarity and precision.

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